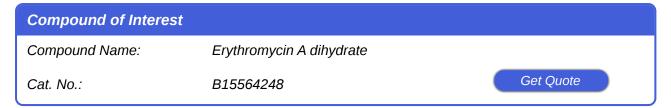


Physical properties of Erythromycin A dihydrate crystals

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An In-Depth Technical Guide to the Physical Properties of Erythromycin A Dihydrate Crystals

Introduction

Erythromycin, a broad-spectrum macrolide antibiotic produced by Streptomyces erythreus, is a cornerstone in antibacterial therapy.[1][2] The most common commercial form is **Erythromycin A dihydrate**, a crystalline solid where the active pharmaceutical ingredient (API) incorporates two water molecules into its crystal lattice.[3][4] The physical properties of this dihydrate form—such as its crystal structure, thermal behavior, solubility, and morphology—are critical parameters that influence its stability, bioavailability, and manufacturability.[5] Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in designing robust formulations and ensuring consistent product quality.

This technical guide provides a comprehensive overview of the core physical properties of **Erythromycin A dihydrate** crystals, presenting quantitative data in structured tables, detailing experimental protocols for characterization, and illustrating key processes and relationships through diagrams.

Crystallographic and Physicochemical Properties

The foundation of a crystal's physical properties lies in its atomic arrangement. **Erythromycin A dihydrate** crystallizes in an orthorhombic system, with two water molecules integrated into the asymmetric unit, participating in the hydrogen bond network.[4] This specific arrangement dictates the crystal's stability and behavior under various conditions.



Table 1: Crystallographic Data for Erythromycin A Dihydrate

Parameter	Value	Reference	
Crystal System	Orthorhombic	[4]	
Space Group	P 212121	[4][6]	
Unit Cell Parameter 'a'	9.1829 Å	[6]	
Unit Cell Parameter 'b'	9.6316 Å	[6]	
Unit Cell Parameter 'c'	47.151 Å	[6]	
Unit Cell Angles (α, β, γ)	90°	[6]	

| Molecules per Unit Cell (Z) | 4 |[6] |

Table 2: General Physicochemical Properties

Property	Value	Reference
Molecular Formula	C37H67NO13·2H2O	[4][7]
Molecular Weight	~770.0 g/mol	[6][7]

| Appearance | Crystalline solid |[8] |

Thermal Behavior and Stability

Thermal analysis reveals the stability of the hydrate form and its transformation pathways upon heating. When subjected to increasing temperature, **Erythromycin A dihydrate** undergoes a multi-step process involving dehydration to a crystalline anhydrate form via a non-crystalline intermediate.[8][9] The anhydrate form subsequently melts at a higher temperature.[10]

Table 3: Thermal Analysis Data for Erythromycin A Dihydrate



Thermal Event	Temperature Range / Point	Technique	Reference
Dehydration (Desolvation)	59 - 105°C	DSC	[10]
Liquefaction of Dehydrated Form	124 - 130°C	DSC	[10]
Melting Point (Anhydrate)	193°C	DSC	[10]

| Water Loss (TGA) | Complete by 120°C | TGA |[5] |



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Caption: Thermal transformation pathway of **Erythromycin A dihydrate** upon heating.

Spectroscopic Profile

Spectroscopic techniques provide insight into the molecular structure and chemical environment of the crystal.

- Infrared (IR) Spectroscopy: The IR spectra of **Erythromycin A dihydrate** show characteristic features that can differentiate it from other hydrate or solvate forms.[11] The carbonyl (C=O) absorption band, typically found between 1743 cm⁻¹ and 1697 cm⁻¹, is distinct and can be utilized for quantitative analysis of the API in formulations, as excipients generally do not absorb in this region.[12]
- Solid-State NMR Spectroscopy: 13C Solid-State NMR is highly sensitive to the local chemical environment. Studies have shown that even when Erythromycin A dihydrate



retains its crystallographic order at low humidity, the loss of water molecules leads to dramatic changes in its solid-state 13C NMR spectrum.[3][13]

Solubility and Dissolution Behavior

The solubility of **Erythromycin A dihydrate** is a critical factor for its dissolution and subsequent absorption. Its solubility is highly dependent on the solvent system and temperature.

- Temperature Dependence: The compound exhibits unusual temperature-dependent solubility. In pure water, its solubility decreases as the temperature increases.[14]
 Conversely, in organic solvents like acetone, the solubility increases with rising temperature. [14]
- Solvent Effects: Acetone and ethanol are considered relatively good solvents for
 Erythromycin A dihydrate.[1] The choice of solvent is crucial for designing crystallization
 processes, a key step in API purification and manufacturing.[1]

Table 4: Solubility of **Erythromycin A Dihydrate** in Various Solvents (Mole Fraction, X₁)

Solvent	293.20 K (~20°C)	303.15 K (~30°C)	313.15 K (~40°C)	323.00 K (~50°C)	Reference
Methanol	0.01311	0.01790	0.02324	0.02980	[1][15]
Ethanol	0.01851	0.02540	0.03210	0.04012	[1][15]
Propan-2-ol	0.01320	0.01701	0.02113	0.02580	[1]
Acetone	0.01580	0.02170	0.02901	0.03810	[1][15]
Chloroform	0.00651	0.00880	0.01121	0.01382	[1][15]

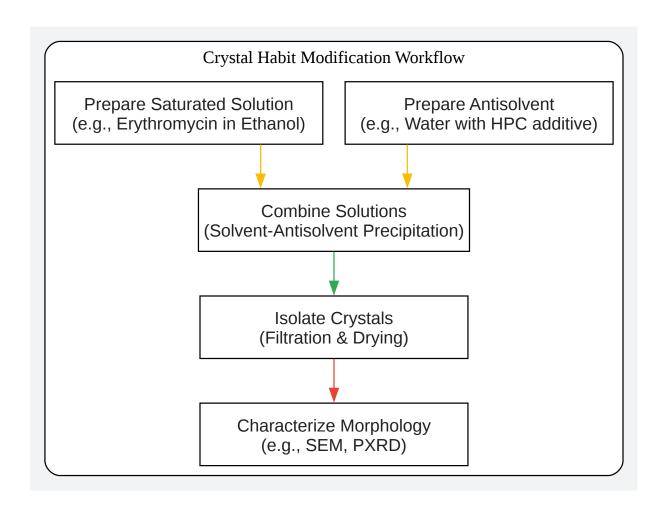
| Water | 0.00034 | 0.00030 | 0.00026 | 0.00023 |[14] |

Crystal Morphology and Engineering

The external shape of a crystal, known as its habit or morphology, significantly impacts bulk powder properties such as flowability, compaction, and dissolution rate.



- Observed Morphology: Erythromycin A dihydrate crystals can exhibit a range of shapes, from irregular to acicular (needle-like) and plate-like.[16][17]
- Morphology Engineering: The crystal habit can be intentionally modified. Using
 pharmaceutical excipients like hydroxypropyl cellulose (HPC) as an additive during
 crystallization can induce the formation of more uniform, plate-like crystals.[16] This
 modification has been shown to improve the compaction properties of the API, which is
 highly valuable for tabletting.[16] The effect of the additive is dependent on its concentration.
 [17]
- Predicted Morphology: The Bravais-Friedel-Donnay-Harker (BFDH) model predicts that the most dominant and stable crystal faces are {002}, {011}, and {101}.[18][19]



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Caption: Workflow for modifying the crystal habit of **Erythromycin A dihydrate**.

Experimental Protocols

Accurate characterization of **Erythromycin A dihydrate** relies on standardized experimental methodologies.



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Caption: General workflow for the physicochemical characterization of crystals.

Single Crystal Growth

High-quality single crystals suitable for X-ray crystallography can be grown by the slow diffusion of an anti-solvent (n-pentane) into a water-saturated ethyl acetate solution containing the dissolved antibiotic.[3]

X-ray Powder Diffraction (PXRD)

PXRD is used to identify the crystalline form and assess its purity.

- Sample Preparation: A small amount of the crystal powder is gently packed into a sample holder.
- Data Acquisition: The sample is irradiated with monochromatic X-rays over a specified range of 2θ angles.



 Analysis: The resulting diffraction pattern of peak positions and intensities is compared against reference patterns for known forms (dihydrate, anhydrate, etc.).[20]

Thermal Analysis (DSC/TGA)

DSC and TGA are used to study thermal transitions.

- Sample Preparation: 5-10 mg of the sample is accurately weighed into an aluminum pan.[21]
- Instrumentation: The analysis is run under a continuous flow of inert nitrogen gas (e.g., 70 mL/min).[21]
- Heating Program: The sample is heated at a constant rate (e.g., 10 K/min) over a defined temperature range (e.g., 30°C to 250°C).[5][21]
- Data Analysis: The DSC thermogram shows endothermic and exothermic events (like dehydration and melting), while the TGA curve shows mass loss as a function of temperature.[5][21]

Solubility Measurement (Synthetic Method)

This method determines the temperature at which a known composition of solute and solvent becomes a clear solution.

- Sample Preparation: A precise amount of Erythromycin A dihydrate and the chosen solvent are placed in a jacketed glass vessel.
- Measurement: The mixture is heated at a controlled rate while being stirred.[1]
- Detection: A laser monitoring system detects the exact temperature at which the last solid particles disappear, which corresponds to the saturation temperature for that concentration.
 [1][14] The process is repeated for different concentrations to build a solubility curve.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used for structural confirmation and quantification.



- Sample Preparation: A small amount of the sample is finely ground with potassium bromide (KBr) powder.
- Pellet Formation: The mixture is compressed under high pressure (e.g., 6 tons) to form a thin, transparent pellet.[22]
- Analysis: The pellet is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the 4000-400 cm⁻¹ range.[22]

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and thermophysical properties of azithromycin dihydrate Arabian Journal of Chemistry [arabjchem.org]
- 6. Erythromycin dihydrate | C37H71NO15 | CID 83991 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids. | Semantic Scholar [semanticscholar.org]
- 10. Physical Characterization of Erythromycin Dihydrate, Anhydrate and Amorphous Solid and Their Dissolution Properties [jstage.jst.go.jp]
- 11. [IR spectral research on erythromycin mono- and dihydrates] PubMed [pubmed.ncbi.nlm.nih.gov]

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- 12. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy Arabian Journal of Chemistry [arabjchem.org]
- 13. Solid-state investigations of erythromycin A dihydrate: structure, NMR spectroscopy, and hygroscopicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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